REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=O)=[CH:6][CH:5]=[C:4]([Cl:16])[N:3]=1.[CH3:17][NH:18][NH2:19]>CO>[Cl:16][C:4]1[N:3]=[C:2]2[N:18]([CH3:17])[N:19]=[C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:7]2=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1C(=O)C1=CC=CC=C1)Cl
|
Name
|
methyl hydrazine
|
Quantity
|
0.256 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure and diethyl ether
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The organic layer was washed with an excess of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Concentration of the organic layer furnished the crude product as a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (5% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)N(N=C2C2=CC=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.455 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |